![molecular formula C20H21NO4 B6664401 2-[3-[(6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-yl)amino]-3-oxopropyl]benzoic acid](/img/structure/B6664401.png)
2-[3-[(6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-yl)amino]-3-oxopropyl]benzoic acid
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Overview
Description
2-[3-[(6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-yl)amino]-3-oxopropyl]benzoic acid is a complex organic compound featuring a benzofuran moiety, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-yl)amino]-3-oxopropyl]benzoic acid typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.
Introduction of the Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Benzoic Acid Moiety: The final step involves coupling the aminated benzofuran with a benzoic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group allows for various substitution reactions, including acylation and alkylation, using reagents like acyl chlorides and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its benzofuran core is known to exhibit various biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
In medicinal chemistry, 2-[3-[(6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-yl)amino]-3-oxopropyl]benzoic acid is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
Industrially, the compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. The amino and carboxylic acid groups allow for hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
2-[3-[(6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-yl)amino]-3-oxopropyl]benzoic acid: vs. : The latter has a phenylacetic acid moiety instead of a benzoic acid moiety, which may alter its biological activity and reactivity.
This compound: vs. : The presence of an additional hydroxyl group in salicylic acid can enhance its anti-inflammatory properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[3-[(6,7-dimethyl-2,3-dihydro-1-benzofuran-3-yl)amino]-3-oxopropyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-12-7-9-16-17(11-25-19(16)13(12)2)21-18(22)10-8-14-5-3-4-6-15(14)20(23)24/h3-7,9,17H,8,10-11H2,1-2H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIADBQHTXLAUAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CO2)NC(=O)CCC3=CC=CC=C3C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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